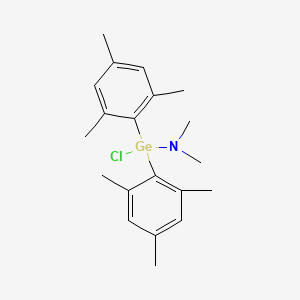
1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine is an organogermanium compound characterized by the presence of a germanium atom bonded to a chlorine atom, two dimethylamino groups, and two 2,4,6-trimethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine typically involves the reaction of germanium tetrachloride with N,N-dimethyl-2,4,6-trimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the germanium compound. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The germanium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can be reduced to form germanium hydrides using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, toluene), and bases (e.g., triethylamine).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, peracids), solvents (e.g., acetonitrile, water).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ether).
Major Products Formed:
Substitution Reactions: Substituted germanium compounds with various functional groups.
Oxidation Reactions: Oxidized germanium species such as germanium dioxide.
Reduction Reactions: Germanium hydrides and related compounds.
Aplicaciones Científicas De Investigación
1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Explored for its potential biological activity and as a component in the design of new pharmaceuticals.
Industry: Utilized in the production of specialized polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine involves its interaction with molecular targets through its germanium center. The compound can form coordination complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its mechanism of action depend on the specific application and the nature of the interacting species.
Comparación Con Compuestos Similares
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Comparison: 1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine is unique due to the presence of a germanium atom, which imparts distinct chemical and physical properties compared to similar compounds containing other elements such as carbon or nitrogen. The germanium center allows for unique coordination chemistry and reactivity, making this compound valuable for specific applications in materials science and catalysis.
Propiedades
Número CAS |
202128-02-7 |
|---|---|
Fórmula molecular |
C20H28ClGeN |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
N-[chloro-bis(2,4,6-trimethylphenyl)germyl]-N-methylmethanamine |
InChI |
InChI=1S/C20H28ClGeN/c1-13-9-15(3)19(16(4)10-13)22(21,23(7)8)20-17(5)11-14(2)12-18(20)6/h9-12H,1-8H3 |
Clave InChI |
JHDQCIOQSCDOKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[Ge](C2=C(C=C(C=C2C)C)C)(N(C)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-](/img/structure/B12582843.png)

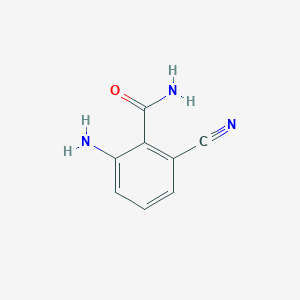
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12582863.png)
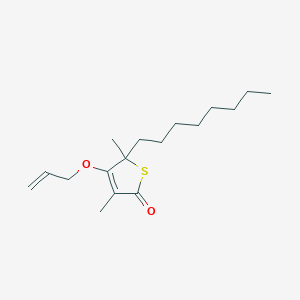
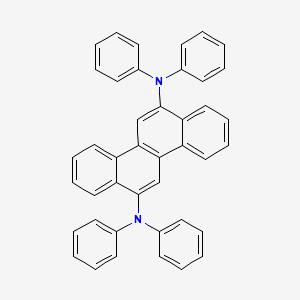
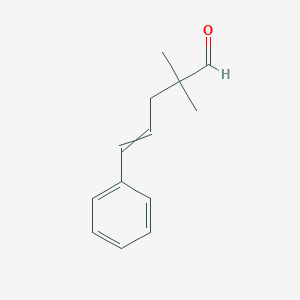
![1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12582877.png)
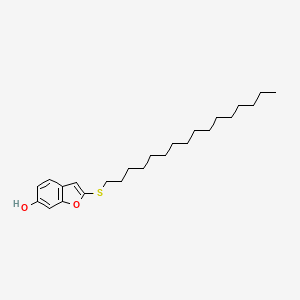

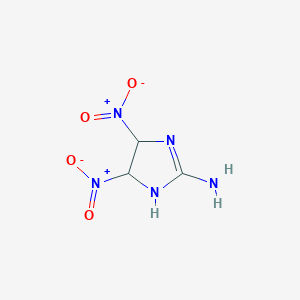

![4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate](/img/structure/B12582908.png)

